(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

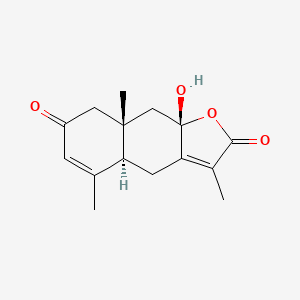

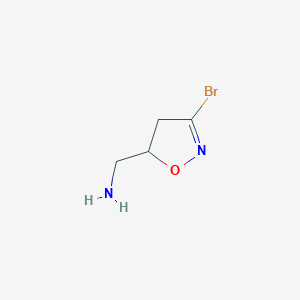

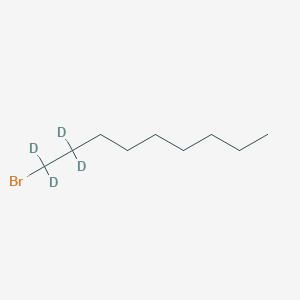

“(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine” is a chemical compound with the molecular formula C4H7BrN2O and a molecular weight of 179.02 . It is also known by other synonyms such as “3-Bromo-5-aminomethyl-4,5-dihydroisoxazole” and "(S,R)-3-bromo-5-aminomethyl-4,5-dihydroisoxazole" .

Molecular Structure Analysis

The molecular structure of “(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine” consists of a bromine atom attached to an isoxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen) . The methanamine group is attached to the 5-position of the isoxazole ring .Physical And Chemical Properties Analysis

“(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine” is a compound with a molecular weight of 179.02 . Detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results. For comprehensive property data, it is recommended to refer to specialized chemical databases or material safety data sheets (MSDS).Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation of Novel Compounds :

- A study described the synthesis of novel azetidine derivatives, including a compound structurally related to (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine. This compound demonstrated acceptable antibacterial and antifungal activities (Rao, Prasad, & Rao, 2013).

Antimicrobial and Anticancer Studies :

- Research on Schiff base rare earth metal complexes, which are chemically akin to the mentioned compound, revealed that these complexes exhibit experimental antibacterial and anticancer activities against various strains and cancer cell lines (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Stabilization of Parallel Turn Conformations in Peptides :

- A study on a structurally related scaffold, the tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, showed its ability to stabilize parallel turn conformations when inserted in short peptide sequences. This suggests potential applications in peptide and protein engineering (Bucci et al., 2018).

Antitumor Activity on Human Cancer Cell Lines :

- Novel functionalized amines related to the compound , when investigated for in vitro antitumor activity against various human cancer cell lines, displayed attractive cytotoxicity and cytostatic effects, highlighting potential applications in cancer therapy (Károlyi et al., 2012).

Synthesis and Characterization of Novel Derivatives :

- The synthesis and characterization of novel derivatives of structurally related compounds have been reported, which may have implications in the development of new drugs or biochemical tools (Vishwanathan & Gurupadayya, 2014).

Synthesis and Antimicrobial Evaluation :

- Another study focused on the synthesis and antimicrobial evaluation of certain derivatives, providing insight into their potential use as antimicrobial agents (Visagaperumal et al., 2010).

Safety And Hazards

The safety and hazards of “(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine” are not specified in the search results. As with all chemicals, it should be handled with appropriate safety precautions. For detailed safety information, it is recommended to refer to the material safety data sheet (MSDS) for this compound .

Eigenschaften

IUPAC Name |

(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrN2O/c5-4-1-3(2-6)8-7-4/h3H,1-2,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOLOZBWSBAUHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Br)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142639.png)

![Methyl 7-amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1142648.png)